molecular formula C7H13NO B1293770 N,N-Diethylacrylamide CAS No. 2675-94-7

N,N-Diethylacrylamide

Cat. No. B1293770
CAS RN: 2675-94-7
M. Wt: 127.18 g/mol
InChI Key: OVHHHVAVHBHXAK-UHFFFAOYSA-N
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Description

N,N-Diethylacrylamide (DEAAm) is a monomer that is used to synthesize various polymers with unique properties, such as thermo- and pH-responsiveness. The polymers derived from DEAAm can form different structures like micelles, hydrogels, and nanogels, which have applications in drug delivery, tissue engineering, and smart materials .

Synthesis Analysis

DEAAm can be polymerized using several techniques, including anionic polymerization, nitroxide-mediated polymerization, reversible addition-fragmentation chain transfer (RAFT) polymerization, and group transfer polymerization. Anionic polymerization of DEAAm has been performed in the presence of Et3Al and diethylzinc to produce block copolymers and end-functionalized polymers with narrow molecular weight distributions . Nitroxide-mediated polymerization using BlocBuilder as an initiator has been used to synthesize well-defined poly(DEAAm)s with controlled molar masses and polydispersity indices . RAFT polymerization has been employed to create homopolymers and end-functionalized polymers with low polydispersity indices and to facilitate click reactions for further functionalization . Group transfer polymerization catalyzed by B(C6F5)3 has been used to synthesize linear, cyclic, and star-shaped poly(DEAAm)s with precise end-functionalization .

Molecular Structure Analysis

The molecular structure of DEAAm-based polymers can be tailored to exhibit specific interactions and properties. For instance, the complexation between poly(DEAAm) and poly(acrylic acid) (PAA) in aqueous solutions involves hydrogen bonding interactions, with the complex formation showing dependence on pH values . The introduction of different functional groups and the formation of block copolymers can lead to stimuli-sensitive behaviors, such as thermo- and pH-responsiveness .

Chemical Reactions Analysis

DEAAm polymers can undergo various chemical reactions for functionalization and crosslinking. The thiol-isocyanate click reaction has been used to modify the end groups of poly(DEAAm) chains, yielding thiocarbamate end-functional polymers in quantitative yields . The synthesis of comb-type grafted hydrogels involves the grafting of PDEA chains onto a cross-linked network, which affects the swelling and deswelling behaviors of the hydrogels .

Physical and Chemical Properties Analysis

The physical and chemical properties of DEAAm-based polymers are influenced by their molecular structure and the nature of their side chains. These polymers exhibit unique viscoelastic and equilibrium behaviors when dry or swollen in water . Their thermoresponsive properties are affected by the topology of the polymer, such as linear, cyclic, or star-shaped structures . The formation of nanogels through aqueous dispersion polymerization demonstrates the importance of the macroRAFT agents' chain length and the crosslinker concentration on the size and stability of the nanogels . Additionally, the presence of salt and pH changes can significantly influence the sol-gel transition and rheological properties of hydrogels based on DEAAm .

Scientific Research Applications

1. Thermoresponsive Polymers

  • Results: The copolymers possess LCST-type thermoresponsive behavior with small extent of hysteresis, and the critical solution temperatures (CST), i.e., the cloud and clearing points, decrease linearly with increasing GMA content of these copolymers .

2. Aqueous Two-Phase Systems

  • Results: A significant shift in cloud point temperature of PDEA in the ATPS compared to pure aqueous PDEA solutions is observed .

3. Nanogel Formation

  • Results: The study focuses on the formation of these nanogels .

4. Hydrogel Formation

  • Results: These hydrogels are used in various applications including pressed powder matrices (e.g., pills or capsules for oral, nasal, ocular, rectal, vaginal, epidermal and subcutaneous applications), and microparticles (e.g., as bio-adhesive carriers to insulin, as drug delivery vector in stomach, liver, colon, intestinal, etc.) .

5. Dye Adsorption

  • Results: The study focuses on the dye adsorption capacity of these hydrogels .

6. Polymer-Based Protein Engineering

  • Results: The copolymers possess LCST-type thermoresponsive behavior with small extent of hysteresis, and the critical solution temperatures (CST), i.e., the cloud and clearing points, decrease linearly with increasing GMA content of these copolymers .

7. Catalytically Active α-Chymotrypsin Bioconjugate

  • Results: The enzyme–polymer nanoparticle (EPNP) shows reversible thermoresponsive behavior with somewhat higher critical solution temperature than that of the unreacted P(DEAAm-co-GMA). The catalytic activity of the enzyme–polymer nanoconjugate is lower than that of the native enzyme, but the pH and thermal stability of the enzyme is significantly enhanced by conjugation with the P(DEAAm-co-GMA) copolymer .

8. Anticancer Drug Delivery

  • Results: It was found that the doxorubicin release from the doxorubicin-loaded hydrogels was significantly improved when the surrounding temperature of the release media was increased near to physiological temperature .

Safety And Hazards

DEAA should be handled with care to avoid dust formation, breathing in mist, gas, or vapors, and contact with skin and eyes . It is recommended to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition when handling DEAA .

Future Directions

Research on DEAA is ongoing, with a focus on its applications in biotechnology and the creation of multicompartment hydrogels . The thermoresponsive behavior of DEAA, particularly its LCST, is a key area of interest .

properties

IUPAC Name

N,N-diethylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H13NO/c1-4-7(9)8(5-2)6-3/h4H,1,5-6H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVHHHVAVHBHXAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

29933-92-4
Record name Poly(N,N-diethylacrylamide)
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DSSTOX Substance ID

DTXSID10181258
Record name N,N-Diethylacrylamide
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Molecular Weight

127.18 g/mol
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Product Name

N,N-Diethylacrylamide

CAS RN

2675-94-7
Record name N,N-Diethylacrylamide
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Record name N,N-DIETHYLACRYLAMIDE
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Synthesis routes and methods I

Procedure details

7.2 parts 30% methanolic Na-methylate solution are added to 36.5 parts diethylamine. 77 parts 2-carbomethoxy-7-oxabicyclo(2,2,1)hept-5-ene are added drop-wise at 40° C. The reaction medium is then stirred for 15 hours at this temperature and neutralised with 4 parts concentrated hydrochloric acid. 100 parts methylene chloride and 50 parts water are added, the organic phase separated off, and the aqueous phase extracted 3 times with 25 parts methylene chloride in each instance. The combined organic phases are reduced in a rotary evaporator at a bath temperature of 90° C. and under a vacuum of 20 Torr. The residue is heated under a vacuum of 20 Torr to 110° to 120° C. (bath temperature 140° C.). On conclusion of the furane separation, the sedimentation temperature increases and the product distills over at the now lowered pressure. 21 parts N,N-diethylacrylamide with a boiling point of 55° C. at 1 Torr are obtained.
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Synthesis routes and methods II

Procedure details

N-n-propylacrylamide (NnPAM) and vinylpyrrolidone were purchased from a commercial vendor and used as received. Anhydrous methanol was degassed by vigorously bubbling dry nitrogen through it.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4,540
Citations
I Idziak, D Avoce, D Lessard, D Gravel, XX Zhu - Macromolecules, 1999 - ACS Publications
The thermally induced phase separation of aqueous poly(N,N-diethylacrylamide) (PDEA) was studied by means of differential scanning calorimetry and UV−visible spectrophotometry. …
Number of citations: 427 pubs.acs.org
X André, M Zhang, AHE Müller - Macromolecular Rapid …, 2005 - Wiley Online Library
The bis‐hydrophilic block copolymer, poly(acrylic acid) 45 ‐block‐poly(N,N‐diethylacrylamide) 360 , was obtained after hydrolysis of poly(tert‐butyl acrylate) 45 ‐block‐poly(N,N‐…
Number of citations: 189 onlinelibrary.wiley.com
C Grazon, J Rieger, N Sanson, B Charleux - Soft Matter, 2011 - pubs.rsc.org
The formation of thermoresponsive poly(N,N-diethylacrylamide) (PDEAAm) nanogels via an aqueous dispersion polymerization process in the presence of poly(ethylene oxide)-b-poly(…
Number of citations: 99 pubs.rsc.org
R Freitag, T Baltes, M Eggert - Journal of Polymer Science Part …, 1994 - Wiley Online Library
Several batches of poly‐N,N‐diethylacrylamide were synthesized by anionic and by group transfer polymerization (GTP). A radical poly‐N,N‐diethylacrylamide prepared from the same …
Number of citations: 106 onlinelibrary.wiley.com
J Chen, M Liu, H Liu, L Ma - Materials Science and Engineering: C, 2009 - Elsevier
In this study, poly(N,N-diethylacrylamide-co-N-hydroxymethyl acrylamide) (poly(DEA-co-NHMAA)) hydrogels were synthesized by changing the initial DEA/NHMAA mole ratio, N,N'-…
Number of citations: 91 www.sciencedirect.com
DG Lessard, M Ousalem, XX Zhu - Canadian journal of …, 2001 - cdnsciencepub.com
The molecular weight dependence of the lower critical solution temperature of poly(N,N-diethylacrylamide) was studied with 11 samples of the polymer with a number-average …
Number of citations: 136 cdnsciencepub.com
M Kobayashi, T Ishizone, S Nakahama - Macromolecules, 2000 - ACS Publications
Anionic polymerizations of N,N-dimethylacrylamide (DMA) and N,N-diethylacrylamide (DEA) proceeded slowly and steadily with 1,1-diphenyl-3-methylpentyllithium (DPPLi) and with …
Number of citations: 82 pubs.acs.org
M Eggert, R Freitag - Journal of Polymer Science Part A …, 1994 - Wiley Online Library
The conditions for preparing poly‐N,N‐diethylacrylamide by group transfer polymerization (GTP) were investigated. While electrophiles did not catalyze the reaction, various …
Number of citations: 58 onlinelibrary.wiley.com
Y Maeda, M Yamabe - Polymer, 2009 - Elsevier
Thermosensitive phase separation of aqueous solutions of the random copolymers of N-isopropylacrylamide (iPA) and N,N-diethylacrylamide (dEA) (PiPA–dEA) and of iPA and N-…
Number of citations: 73 www.sciencedirect.com
LM Geever, JG Lyons, CL Higginbotham - Journal of Materials Science, 2011 - Springer
Despite the many advantages of photopolymerisation in the fabrication of hydrogels, studies on the synthesis of poly(N,N-diethylacrylamide) (PDEAAm) using this technique have …
Number of citations: 13 link.springer.com

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